(E)-4-Methylbenzaldehyde oxime
CAS No.: 3717-16-6
Cat. No.: VC16002788
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3717-16-6 |
|---|---|
| Molecular Formula | C8H9NO |
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | (NZ)-N-[(4-methylphenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6- |
| Standard InChI Key | SRNDYVBEUZSFEZ-TWGQIWQCSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=N\O |
| Canonical SMILES | CC1=CC=C(C=C1)C=NO |
Introduction
Structural Elucidation and Molecular Characteristics
Core Chemical Identity
(E)-4-Methylbenzaldehyde oxime (C₈H₉NO) is an anti-configurational oxime characterized by a hydroxylamine group (-NOH) transposed relative to the para-methyl substituent on the aromatic ring . Its IUPAC name, (NZ)-N-[(4-methylphenyl)methylidene]hydroxylamine, reflects the E-geometry at the C=N bond . The compound’s stereochemical purity is critical for its reactivity, as demonstrated in cycloaddition and dimerization reactions .
Table 1: Fundamental Molecular Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 135.16 g/mol | PubChem Computed |
| XLogP3 | 2.4 | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
| Topological Polar SA | 32.6 Ų | Cactvs 3.4.8.18 |
| Rotatable Bonds | 1 | PubChem |
Spectroscopic Signatures
The compound’s GC-MS profile shows dominant fragments at m/z 135 (molecular ion), 92 (tropylium ion), and 91 (benzyl cleavage) . Crystallographic analysis confirms planar geometry at the imine bond, with bond lengths of 1.28 Å (C=N) and 1.41 Å (N-O) .
Synthetic Methodologies and Mechanochemical Pathways
Conventional Oxime Synthesis
(E)-4-Methylbenzaldehyde oxime is typically synthesized via nucleophilic addition of hydroxylamine to 4-methylbenzaldehyde under acidic conditions. Steric control during crystallization ensures E-selectivity, achieving >98% isomeric purity .
Table 2: Optimized Mechanochemical Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Milling Frequency | 30 Hz | Maximizes energy transfer |
| Base | NEt₃ (1 equiv) | Neutralizes HSO₄⁻ byproducts |
| Reaction Time | 30 min | Completes nitrile oxide formation |
This method eliminates solvent waste and enhances reaction efficiency compared to traditional solution-phase approaches .
Reactivity and Functional Applications
Nitrile Oxide Intermediate Formation
Under oxidative conditions, (E)-4-methylbenzaldehyde oxime generates a transient nitrile oxide species (4-methylbenzonitrile oxide), which participates in 1,3-dipolar cycloadditions. Steric effects from the para-methyl group direct regioselectivity in alkyne additions, favoring 5-substituted isoxazoline products .
Pharmaceutical Relevance
Dimerization products (furoxans) exhibit vasodilatory activity through nitric oxide release. The 4-methyl derivative shows enhanced metabolic stability compared to unsubstituted analogs, making it a candidate for cardiovascular drug development .
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